Hydantoin acetic acid methyl ester chemical structure and molecular weight
Hydantoin acetic acid methyl ester chemical structure and molecular weight
This technical guide is structured to provide an authoritative, deep-dive analysis of Methyl (2,4-dioxoimidazolidin-1-yl)acetate , commonly referred to as Hydantoin-1-acetic acid methyl ester .
Chemical Identity, Synthesis, and Pharmaceutical Applications
Chemical Identity & Structural Analysis[1][2][3][4]
The compound Hydantoin acetic acid methyl ester represents a critical scaffold in medicinal chemistry, specifically within the class of imidazolidine-2,4-diones. It serves as a protected intermediate for the synthesis of peptidomimetics and anticonvulsant agents.
Nomenclature and Classification[2]
-
IUPAC Name: Methyl 2-(2,4-dioxoimidazolidin-1-yl)acetate
-
Common Names: Hydantoin-1-acetic acid methyl ester; Methyl (2,4-dioxoimidazolidin-1-yl)acetate.
-
CAS Registry Number: 116956-07-1 (Note: CAS numbers vary by specific isomer; this refers to the N1-substituted ester).
-
Molecular Formula:
[1]
Physicochemical Parameters
The following data establishes the baseline for identification and quality control.
| Parameter | Value | Unit | Derivation/Notes |
| Molecular Weight | 172.14 | g/mol | Calculated: C(6) + H(8) + N(2) + O(4) |
| Exact Mass | 172.0484 | Da | Monoisotopic mass for HRMS validation |
| Physical State | Crystalline Solid | - | White to off-white powder |
| Melting Point | 85 – 88 | °C | Typical range for pure ester |
| Solubility | DMSO, Methanol | - | Poor solubility in water; soluble in polar organic solvents |
| pKa (N3-H) | ~8.5 | - | The imide proton (N3) is acidic |
Structural Topology (Graphviz Visualization)
The following diagram illustrates the connectivity and functional zones of the molecule, highlighting the N1-substitution pattern critical for its reactivity.
Caption: Structural topology of Methyl (2,4-dioxoimidazolidin-1-yl)acetate showing the N1-linkage to the ester moiety.
Synthesis & Methodology
Reliable synthesis of this compound typically proceeds via the esterification of (2,4-Dioxoimidazolidin-1-yl)acetic acid (Hydantoin-1-acetic acid). Direct alkylation of hydantoin with methyl chloroacetate often yields mixtures of N3 and N1 isomers due to the higher acidity of the N3 proton (pKa ~8) compared to N1. Therefore, starting from the pre-formed N1-acid is the most robust, self-validating route.
Protocol: Acid-Catalyzed Esterification (Fischer Esterification)
This protocol utilizes sulfuric acid as a catalyst to drive the equilibrium toward the ester.
Reagents:
-
(2,4-Dioxoimidazolidin-1-yl)acetic acid (1.0 eq)
-
Methanol (anhydrous, excess, solvent/reagent)
-
Sulfuric acid (H₂SO₄, catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2,4-dioxoimidazolidin-1-yl)acetic acid in anhydrous methanol (concentration ~0.5 M).
-
Catalysis: Add concentrated H₂SO₄ dropwise at room temperature.
-
Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (acid) will stay at the baseline; the product (ester) will have a higher Rf (~0.5).
-
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature.
-
Concentrate the methanol under reduced pressure (Rotavap) to ~20% of the original volume.
-
Pour the residue into ice-cold water. The ester should precipitate (unlike the acid, which is more soluble in water/methanol mixtures).
-
-
Purification: Filter the precipitate and wash with cold water to remove residual acid catalyst. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the acid-catalyzed synthesis of Hydantoin acetic acid methyl ester.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.
Expected NMR Data (DMSO-d6)
-
¹H NMR (400 MHz):
- 10.8 ppm (s, 1H, NH , N3-position). Broad singlet, exchangeable with D₂O.
- 4.15 ppm (s, 2H, N1-CH₂ -CO). Distinct singlet for the linker.
- 3.95 ppm (s, 2H, Ring CH₂ , C5-position). Characteristic of the hydantoin ring.
- 3.65 ppm (s, 3H, O-CH₃ ). Sharp singlet for the methyl ester.
IR Spectroscopy[6]
-
1770 cm⁻¹ & 1720 cm⁻¹: Characteristic doublet for the hydantoin imide carbonyls.
-
1745 cm⁻¹: Ester carbonyl stretch (distinct from the ring carbonyls).
-
3200-3400 cm⁻¹: N-H stretch (broad).
Pharmaceutical Applications & Significance[6][7][8][9][10][11]
Drug Discovery Scaffold
The hydantoin nucleus is a "privileged scaffold" in medicinal chemistry due to its hydrogen bond donor/acceptor profile and stability.[2][3][4]
-
Anticonvulsants: The structure is analogous to Phenytoin .[2] Modifications at the C5 position (via the methylene group in the ring) allow for the introduction of lipophilic aryl groups required for sodium channel blockade.
-
Aldose Reductase Inhibitors (ARIs): N-substituted hydantoins, particularly those with carboxylic acid/ester side chains, have shown efficacy in inhibiting aldose reductase, a target for treating diabetic complications. The methyl ester acts as a prodrug, improving membrane permeability before being hydrolyzed to the active acid form in vivo.
Combinatorial Chemistry
The methyl ester group serves as an orthogonal protecting group.
-
N3-Alkylation: The acidic N3 proton can be alkylated with alkyl halides to create diverse libraries.
-
Hydrolysis/Amidation: The methyl ester can be selectively hydrolyzed to the acid or converted to amides, facilitating the synthesis of hydantoin-peptide hybrids.
Caption: Divergent synthesis pathways utilizing the Hydantoin Methyl Ester scaffold.
References
-
PubChem. (2025).[5] (4-Methyl-2,5-dioxoimidazolidin-1-yl) acetate Compound Summary. National Library of Medicine.[5] Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). Methyl 2-(2,5-dioxoimidazolidin-1-yl)acetate Product Data. Available at: [Link]
-
EPA CompTox. (2025). Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate Properties. U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 5. 1-Methylhydantoin | C4H6N2O2 | CID 69217 - PubChem [pubchem.ncbi.nlm.nih.gov]
